2-Bromo-5-chlorobenzenethiol

Medicinal Chemistry ADME CNS Drug Discovery

2-Bromo-5-chlorobenzenethiol (CAS 54404-02-3) is an ortho-bromo substituted benzenethiol bearing an additional chloro substituent, classified as a halogenated aromatic thiol (C₆H₄BrClS, MW 223.52). Its bifunctional halogen pattern and nucleophilic thiol group enable regioselective transformations in medicinal chemistry and materials science.

Molecular Formula C6H4BrClS
Molecular Weight 223.52 g/mol
CAS No. 54404-02-3
Cat. No. B3029135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzenethiol
CAS54404-02-3
Molecular FormulaC6H4BrClS
Molecular Weight223.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S)Br
InChIInChI=1S/C6H4BrClS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
InChIKeyNHVLJECEOUZTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chlorobenzenethiol (CAS 54404-02-3) for Pharmaceutical and OLED Intermediate Sourcing


2-Bromo-5-chlorobenzenethiol (CAS 54404-02-3) is an ortho-bromo substituted benzenethiol bearing an additional chloro substituent, classified as a halogenated aromatic thiol (C₆H₄BrClS, MW 223.52) [1]. Its bifunctional halogen pattern and nucleophilic thiol group enable regioselective transformations in medicinal chemistry and materials science . Physicochemical characterization includes a predicted density of 1.7±0.1 g/cm³, boiling point of 265.1±25.0 °C at 760 mmHg, and an octanol-water partition coefficient (LogP) of 3.4 [2].

Why 2-Bromo-5-chlorobenzenethiol Cannot Be Simply Replaced by Other Halothiophenols in Key Transformations


While numerous halogenated thiophenols exist as synthetic intermediates, the specific 2-bromo-5-chloro substitution pattern on the benzene ring is non-interchangeable. Generic substitution with simpler analogs (e.g., 4-chlorothiophenol or 2-bromothiophenol) fails because the ortho-bromo group is essential for key cyclization reactions, such as the formation of benzothiadiazepine and benzothiadiazocine cores, where it acts as the critical leaving group in intramolecular arylations [1]. Furthermore, the distinct electronic and steric profile imparted by the dual halogenation directly influences reaction selectivity and final product properties in advanced applications, including OLED materials, where even minor structural changes can significantly alter device efficiency [2].

Quantitative Differentiation Evidence for 2-Bromo-5-chlorobenzenethiol (CAS 54404-02-3) vs. Analogous Halothiophenols


Lipophilicity (LogP) Comparison for CNS Drug Design

The predicted octanol-water partition coefficient (LogP) for 2-Bromo-5-chlorobenzenethiol is 3.4 [1]. This value is significantly higher than that of 4-chlorothiophenol (predicted LogP ~2.7), indicating greater lipophilicity, which is a critical parameter for central nervous system (CNS) drug candidates, where optimal LogP values between 2 and 5 are often targeted for blood-brain barrier penetration.

Medicinal Chemistry ADME CNS Drug Discovery

Reactivity in Benzothiadiazepine Synthesis: Essential Ortho-Bromo Leaving Group

In the patented synthesis of benzothiadiazepine derivatives (US 3,966,733), the ortho-bromo group of 2-Bromo-5-chlorobenzenethiol is indispensable for the intramolecular cyclization step [1]. The reaction sequence involves the formation of an intermediate pyrimidinium salt, followed by base-induced cyclization where the bromine atom acts as a leaving group. Attempts to substitute this compound with a non-brominated analog, such as 5-chlorobenzenethiol, would prevent the final ring closure, halting the synthesis of the target CNS-active compounds.

Medicinal Chemistry Heterocyclic Synthesis CNS Agents

Synthetic Versatility in OLED Materials vs. Non-Halogenated Thiols

Patent CN110759939B specifically utilizes 2-Bromo-5-chlorobenzenethiol as a key building block for the synthesis of organic compounds designed for use as host materials in organic electroluminescent devices (OLEDs) [1]. The reaction employs a multi-component system involving n-butyllithium, tetrabutylammonium bromide, potassium hydroxide, and nickel dichloride in THF/DMF over 23.75 hours [1]. The dual halogenation pattern allows for subsequent coupling reactions that are not accessible with non-halogenated or mono-halogenated thiophenols, which would result in simpler, less electronically tunable structures that fail to achieve the desired exciton utilization efficiency in the device.

Materials Science OLED Organic Electronics

Plasmonic Reactivity: Comparable Dehalogenation Rates but Different Product Profiles vs. Mono-Halogenated Analogs

A study on the plasmon-driven dehalogenation of halothiophenols on gold nanoparticles (AuNPs) found that while reaction rates are surprisingly similar across different halogen species (despite significant differences in C-X bond dissociation energies), surface-enhanced Raman scattering (SERS) spectra reveal distinct differences in reaction product formation for different halogen patterns [1]. This suggests that for researchers developing novel catalytic systems, the specific halogen substitution of 2-Bromo-5-chlorobenzenethiol will yield a different product distribution compared to, for example, a mono-brominated or mono-chlorinated thiophenol, providing a route to different functionalized aromatic species on the nanoparticle surface.

Plasmonic Chemistry Surface Science Catalysis

Optimal Application Scenarios for Procuring 2-Bromo-5-chlorobenzenethiol (CAS 54404-02-3) Based on Differentiation Evidence


Medicinal Chemistry: Synthesis of CNS-Active Benzothiadiazepines

This compound is an essential intermediate for the synthesis of benzothiadiazepine and benzothiadiazocine derivatives, as detailed in U.S. Patent 3,966,733. Its ortho-bromo group is a prerequisite for the key intramolecular cyclization step that forms the core heterocyclic structure. Procuring this specific reagent is mandatory for any program aiming to replicate or build upon this patented synthetic route, which targets compounds with central nervous system (CNS) stimulating and muscle relaxant properties [1].

Materials Science: Development of Advanced OLED Host Materials

As disclosed in CN Patent CN110759939B, 2-Bromo-5-chlorobenzenethiol is a critical building block for creating organic compounds used as host materials in organic electroluminescent devices (OLEDs). The dual-halogen substitution pattern enables the construction of complex, high-performance materials that enhance exciton utilization. Researchers in organic electronics should procure this compound to access the specific chemical space and device performance characteristics outlined in this patent [1].

Plasmonic Catalysis: Investigating Structure-Reactivity Relationships on Nanoparticle Surfaces

For researchers studying plasmon-driven reactions on metal nanoparticles, this compound offers a distinct chemical probe. Studies have shown that different halogenated thiophenols yield different reaction product profiles on gold nanoparticle surfaces, even when overall dehalogenation rates are similar [1]. Procuring 2-Bromo-5-chlorobenzenethiol allows for the systematic investigation of how a specific dual-halogen substitution pattern influences surface reaction pathways, providing a clear point of comparison with mono-halogenated analogs.

ADME Optimization: Enhancing Lipophilicity in Lead Compound Design

With a predicted LogP of 3.4, 2-Bromo-5-chlorobenzenethiol is significantly more lipophilic than simpler analogs like 4-chlorothiophenol (LogP ~2.7). This property makes it a valuable intermediate for medicinal chemists aiming to increase the lipophilicity of a lead series, a common strategy for improving blood-brain barrier penetration or modulating other ADME properties. Procuring this building block allows for a quantifiable increase in LogP compared to using less substituted thiophenols [1].

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